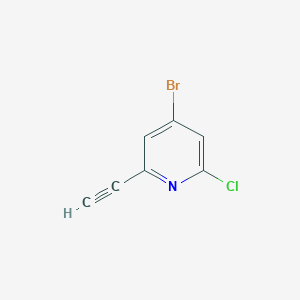

4-Bromo-2-chloro-6-ethynylpyridine

Description

4-Bromo-2-chloro-6-ethynylpyridine is a halogen-substituted pyridine derivative featuring bromine and chlorine at positions 4 and 2, respectively, and an ethynyl (-C≡CH) group at position 5. The ethynyl group offers unique reactivity for cross-coupling reactions (e.g., Sonogashira coupling), enabling its use as a building block in organic synthesis.

Properties

Molecular Formula |

C7H3BrClN |

|---|---|

Molecular Weight |

216.46 g/mol |

IUPAC Name |

4-bromo-2-chloro-6-ethynylpyridine |

InChI |

InChI=1S/C7H3BrClN/c1-2-6-3-5(8)4-7(9)10-6/h1,3-4H |

InChI Key |

BCUABCACXRALJF-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=NC(=CC(=C1)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-6-ethynylpyridine typically involves halogenation and ethynylation reactions. One common method is the halogenation of 2-chloro-6-ethynylpyridine using bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.

Industrial Production Methods: Industrial production of 4-Bromo-2-chloro-6-ethynylpyridine may involve large-scale halogenation processes using advanced reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-6-ethynylpyridine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.

Major Products:

- Substitution reactions yield various substituted pyridines.

- Coupling reactions produce biaryl compounds with extended conjugation.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 4-Bromo-2-chloro-6-ethynylpyridine serves as a valuable building block for synthesizing complex organic molecules and pharmaceuticals. Its unique combination of functional groups enhances its reactivity, making it suitable for various synthetic pathways.

Biology

Research has indicated that 4-Bromo-2-chloro-6-ethynylpyridine exhibits significant biological activity. It has been studied for its potential interactions with biomolecules and its role as an inhibitor of nitrification processes by interacting with enzymes like ammonia monooxygenase. This interaction is particularly relevant in agricultural biochemistry and environmental science, as it affects cellular metabolism and gene expression related to nitrogen processing .

Medicine

Ongoing research is exploring the potential of 4-Bromo-2-chloro-6-ethynylpyridine as a precursor for drug development. Its structural features suggest possible applications in targeting specific molecular pathways associated with various diseases, including cancer. Preliminary studies indicate that compounds with similar structures have shown promise as anticancer agents by inducing apoptosis and disrupting cellular functions in cancer cell lines .

Industry

In industrial applications, 4-Bromo-2-chloro-6-ethynylpyridine is utilized in the production of advanced materials and specialty chemicals. Its unique chemical properties make it suitable for developing new materials with specific electronic or optical characteristics.

Case Study 1: Anticancer Activity

A study examining compounds similar to 4-Bromo-2-chloro-6-ethynylpyridine found that they exhibited significant cytotoxicity against various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancers. The compounds induced G2/M phase arrest in the cell cycle and increased reactive oxygen species levels, leading to apoptosis without notable toxicity to normal cells .

Case Study 2: Environmental Impact

Another research effort focused on the inhibition of nitrification processes by 4-Bromo-2-chloro-6-ethynylpyridine. The compound was shown to interact with ammonia monooxygenase, leading to reduced nitrogen processing efficiency in microbial communities. This property suggests its potential utility in managing nitrogen levels in agricultural settings .

Summary of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for complex organic synthesis |

| Biology | Inhibitor of nitrification; potential biomolecular interactions |

| Medicine | Precursor for drug development; anticancer potential |

| Industry | Production of advanced materials; specialty chemicals |

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-ethynylpyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the halogen atoms can form halogen bonds with electron-rich sites. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related pyridine derivatives, highlighting substituent positions, molecular formulas, and key differences in reactivity or applications.

Key Observations:

Substituent Position and Reactivity :

- Electrophilic Substitution : Bromine and chlorine at positions 2 and 4 (meta to each other) create electron-deficient aromatic rings, favoring nucleophilic aromatic substitution (e.g., with amines or thiols) .

- Functional Group Influence : The ethynyl group in 4-Bromo-2-chloro-6-ethynylpyridine distinguishes it from analogs like 4-Bromo-6-chloronicotinaldehyde (aldehyde at position 2) or 4-Bromo-2-cyclopropylpyridine (cyclopropyl at position 2). Ethynyl groups facilitate cross-coupling reactions, while aldehydes are prone to oxidation or condensation .

Applications :

- Pharmaceutical Intermediates : Methyl or cyclopropyl substituents (e.g., 4-Bromo-2-cyclopropylpyridine) improve metabolic stability in drug candidates .

- Material Science : Ethynyl-containing pyridines (e.g., ETHYL 6-BROMO-6'-METHYL-2,2'-BIPYRIDINE-4-CARBOXYLATE) are precursors for conjugated polymers or ligands in catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.